molecular formula C54H96N16O19 B3259678 H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH CAS No. 321957-35-1

H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH

Cat. No.: B3259678
CAS No.: 321957-35-1
M. Wt: 1273.4 g/mol
InChI Key: GFLNFZWNZHODHM-IWPBCPHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH is a peptide composed of twelve amino acids: alanine, aspartic acid, valine, asparagine, valine, leucine, threonine, lysine, alanine, lysine, serine, and glutamine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism like Escherichia coli.

Chemical Reactions Analysis

Types of Reactions

Peptides undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues in peptides can be substituted through chemical modifications.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

    Oxidation: Formation of sulfoxides or sulfone derivatives.

    Reduction: Cleavage of disulfide bonds to yield free thiols.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Peptides like H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Utilized in drug development, particularly in designing peptide-based therapeutics for diseases like cancer and diabetes.

    Industry: Employed in the production of bioactive compounds and as components in cosmetics and nutraceuticals.

Comparison with Similar Compounds

Similar Compounds

    H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH: can be compared to other peptides with similar sequences but different amino acid compositions, such as:

Uniqueness

The uniqueness of This compound lies in its specific sequence, which determines its structure, function, and interactions with other biomolecules. The presence of particular amino acids like glutamine and lysine can influence its solubility, stability, and biological activity.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H96N16O19/c1-24(2)20-33(65-51(85)40(25(3)4)68-48(82)34(21-38(59)74)66-52(86)41(26(5)6)69-49(83)35(22-39(75)76)64-43(77)27(7)57)47(81)70-42(29(9)72)53(87)62-30(14-10-12-18-55)45(79)60-28(8)44(78)61-31(15-11-13-19-56)46(80)67-36(23-71)50(84)63-32(54(88)89)16-17-37(58)73/h24-36,40-42,71-72H,10-23,55-57H2,1-9H3,(H2,58,73)(H2,59,74)(H,60,79)(H,61,78)(H,62,87)(H,63,84)(H,64,77)(H,65,85)(H,66,86)(H,67,80)(H,68,82)(H,69,83)(H,70,81)(H,75,76)(H,88,89)/t27-,28-,29+,30-,31-,32-,33-,34-,35-,36-,40-,41-,42-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLNFZWNZHODHM-IWPBCPHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H96N16O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH
Reactant of Route 2
H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH
Reactant of Route 3
H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH
Reactant of Route 4
H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH
Reactant of Route 5
H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH
Reactant of Route 6
H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH

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